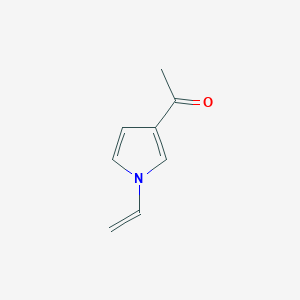

3-Acetyl-1-ethenylpyrrole

Beschreibung

BenchChem offers high-quality 3-Acetyl-1-ethenylpyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-1-ethenylpyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H9NO |

|---|---|

Molekulargewicht |

135.16 g/mol |

IUPAC-Name |

1-(1-ethenylpyrrol-3-yl)ethanone |

InChI |

InChI=1S/C8H9NO/c1-3-9-5-4-8(6-9)7(2)10/h3-6H,1H2,2H3 |

InChI-Schlüssel |

NJLIQQMUHAKJAE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CN(C=C1)C=C |

Herkunft des Produkts |

United States |

Contextualization Within Vinylpyrrole and Acetylpyrrole Chemistry

The chemical identity of 3-Acetyl-1-ethenylpyrrole is best understood by examining its constituent moieties: the N-vinylpyrrole and the 3-acetylpyrrole (B85711) systems.

N-Vinylpyrroles are a class of compounds where a vinyl group is attached to the nitrogen atom of the pyrrole (B145914) ring. The synthesis of N-vinylpyrroles can be achieved through various methods, including the Trofimov reaction, which involves the reaction of ketoximes with acetylenes in a superbasic medium. routledge.comresearchgate.net Palladium-catalyzed N-vinylation of pyrroles with vinyl triflates or other vinylating agents also represents a key synthetic strategy. nih.govacs.org The vinyl group in these compounds is not merely a passive substituent; it actively participates in various chemical transformations, including polymerization and cycloaddition reactions, making N-vinylpyrroles valuable monomers and synthetic intermediates. researchgate.net

Acetylpyrroles , on the other hand, are pyrrole derivatives bearing an acetyl group on a carbon atom of the ring. The position of the acetyl group significantly influences the reactivity of the pyrrole ring. 3-Acetylpyrrole, specifically, can be synthesized through several routes, such as the Friedel-Crafts acylation of N-protected pyrroles (like N-phenylsulfonylpyrrole) to direct the substitution to the 3-position, followed by deprotection. acs.orgresearchgate.net The reaction of pyrrylmagnesium bromide with acetic anhydride (B1165640) also yields 3-acetylpyrrole, albeit often alongside the 2-isomer. cdnsciencepub.com The acetyl group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution but also provides a reactive handle for further chemical modifications, such as condensation reactions.

The amalgamation of these two functionalities in 3-Acetyl-1-ethenylpyrrole results in a molecule with a rich and varied chemical character. The N-vinyl group offers a site for polymerization and other addition reactions, while the 3-acetyl group provides a locus for nucleophilic attack and functional group interconversion.

Significance As a Building Block in Complex Organic Synthesis

The dual functionality of 3-Acetyl-1-ethenylpyrrole makes it a highly valuable building block for the construction of more complex molecular architectures. Its synthetic utility can be envisioned through the distinct reactivity of its two key functional groups.

The 1-ethenyl (vinyl) group serves as a reactive handle for a variety of transformations. It can undergo:

Polymerization: The vinyl group can participate in radical, cationic, or anionic polymerization to produce polypyrroles with unique electronic and optical properties. researchgate.net

Cycloaddition Reactions: As a diene or dienophile, the vinylpyrrole system can be employed in Diels-Alder reactions to construct fused heterocyclic systems, such as indoles and their derivatives. umn.edu

Addition Reactions: The double bond of the vinyl group is susceptible to electrophilic addition, allowing for the introduction of a wide range of functional groups.

The 3-acetyl group offers a different set of synthetic possibilities:

Condensation Reactions: The carbonyl group can react with various nucleophiles, such as amines and hydrazines, to form imines, hydrazones, and other related structures. This is a common strategy for building larger, more complex molecules.

Functional Group Interconversion: The acetyl group can be reduced to an ethyl group, oxidized, or otherwise transformed to introduce different functionalities at the 3-position of the pyrrole (B145914) ring.

Cross-Coupling Reactions: The acetyl group can be converted to a triflate, which can then participate in palladium-catalyzed cross-coupling reactions to form C-C bonds.

The presence of both of these reactive sites on the same molecule allows for sequential or orthogonal chemical modifications, providing a powerful tool for the synthesis of diverse and complex target molecules.

A plausible, though not yet documented, synthetic route to 3-Acetyl-1-ethenylpyrrole would likely involve the initial synthesis of 3-acetylpyrrole (B85711), followed by an N-vinylation step. Given that the acetyl group is electron-withdrawing, conditions for the N-vinylation would need to be carefully selected, potentially utilizing metal-catalyzed methods that are tolerant of such functional groups. nih.govrsc.org

Overview of Current Research Trajectories in Chemical Sciences

Strategies for Ethenylpyrrole Core Construction

The introduction of an ethenyl (vinyl) group onto the pyrrole scaffold can be achieved at either the nitrogen atom (N-vinylation) or a carbon atom of the ring (C-vinylation). Various synthetic strategies have been developed to construct this key structural motif.

A classical approach to forming the ethenyl group is through the elimination of water from a hydroxyethyl-substituted pyrrole. This dehydration can be promoted under different conditions.

Heating N-(β-hydroxyethyl)pyrrole in the presence of acetic anhydride (B1165640) at high temperatures (e.g., 640°C) can induce dehydration to form the corresponding N-vinylpyrrole. This reaction proceeds through an intermediate acetate, which then eliminates to form the double bond. However, the high temperatures required for this process can also promote polymerization of the vinylpyrrole product, necessitating careful control over the reaction conditions. The 2-hydroxyethyl group has also been utilized as a protecting group for the pyrrole nitrogen, which can be removed by conversion to the vinylpyrrole, highlighting the feasibility of this transformation. sci-hub.se

The dehydration process can be catalyzed by either acids or bases. nih.govfiveable.me In related heterocyclic systems like pyrazoles, 1-vinylpyrazoles have been successfully prepared by the dehydration of 1-(β-hydroxyethyl)pyrazole precursors. nih.gov Mechanistically, the reaction involves either protonation of the hydroxyl group by an acid catalyst, making it a good leaving group (water), or deprotonation of a carbon adjacent to the hydroxyl-bearing carbon by a base catalyst, initiating an E1cb-like elimination pathway. nih.govfiveable.me

Direct N-vinylation of the pyrrole ring is a more common and often more efficient method for synthesizing N-vinylpyrroles. These methods involve the reaction of pyrrole, or its corresponding anion, with a vinyl group source.

One of the most established methods is the reaction of pyrrole with acetylene (B1199291) under basic conditions, often referred to as the Trofimov reaction. Excellent yields of 1-vinylpyrrole can be obtained by passing acetylene through a mixture of pyrrole, potassium hydroxide (B78521) (KOH), and a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 120°C). Current time information in Durgapur, IN. A solid-state variation using calcium carbide (CaC2) as the acetylene source, in combination with KOH and potassium fluoride (B91410) (KF), has also been developed as a simple and efficient "green chemistry" approach for the N-vinylation of pyrroles and other azoles. sci-hub.se

Transition metal catalysis offers a milder and more versatile alternative. Palladium-catalyzed coupling reactions have been effectively used for the stereospecific N-vinylation of pyrroles. Current time information in Bangalore, IN. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the pyrrole with a vinyl electrophile, such as a vinyl triflate or a vinyl bromide. Current time information in Bangalore, IN. This methodology is notable for its stereospecificity and its applicability to non-nucleophilic pyrroles, including those bearing acyl groups. Current time information in Bangalore, IN. Copper catalysts have also been employed for the N-vinylation of azaheterocycles with Z-3-iodoenoates. Current time information in Bangalore, IN.

| Method | Reagents/Catalyst | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Acetylene-Based Vinylation | Pyrrole, KOH, DMSO, Acetylene Gas | 120°C | Excellent yields, established method. | Current time information in Durgapur, IN. |

| Solid-State Vinylation | Pyrrole, CaC2, KOH, KF, DMSO | Not specified | Simple, efficient, uses solid acetylene source. | sci-hub.se |

| Palladium-Catalyzed Coupling | Pyrrole, Vinyl Triflates, Pd Catalyst, Ligand, Base | 60-110°C | Stereospecific, good for non-nucleophilic pyrroles. | Current time information in Bangalore, IN. |

| Copper-Catalyzed Coupling | Pyrrole, Z-3-Iodoenoates, Cu Catalyst | Elevated temperatures | Alternative to palladium catalysis. | Current time information in Bangalore, IN. |

Introducing a vinyl group directly onto a carbon of the pyrrole ring is a more complex challenge due to the inherent reactivity of the pyrrole nucleus. Electrophilic substitution reactions on pyrrole typically occur preferentially at the C2 position. However, modern catalytic methods have enabled more controlled C-vinylation.

Palladium-catalyzed oxidative vinylation (a variation of the Fujiwara reaction) allows for the direct coupling of pyrroles with alkenes. nih.gov The regioselectivity of this reaction can be influenced by directing groups. For instance, the vinylation of 1-methylpyrrole-2-carboxylic acid with an alkene in the presence of a palladium catalyst resulted in selective C3-vinylation, followed by decarboxylation, to yield the 3-vinylpyrrole. nih.gov This represents a rare example of selective C3-vinylation, as electrophilic attack usually favors the C2 position. nih.gov The use of a bulky N-triisopropylsilyl (TIPS) protecting group can also sterically direct vinylation to the C3-position. nih.gov

In some cases, specific reaction cascades can lead to C-vinylated products. A three-component cascade synthesis involving tricarbonyl compounds, ketones, and primary amines has been shown to produce 5-vinylpyrroles. acs.org

Catalysis is central to modern methods for incorporating ethenyl groups into pyrrole scaffolds, offering high efficiency and selectivity under milder conditions than classical methods.

Transition metals, particularly palladium, have proven to be highly versatile. As discussed, palladium catalysts are effective for both N-vinylation (coupling with vinyl halides/triflates) and C-vinylation (oxidative coupling with alkenes). Current time information in Bangalore, IN.nih.gov These catalytic cycles typically involve oxidative addition of the catalyst to the vinyl electrophile (for N-vinylation) or C-H activation of the pyrrole ring (for C-vinylation), followed by migratory insertion of the alkene and subsequent reductive elimination or β-hydride elimination steps. Current time information in Bangalore, IN.nih.gov

Other catalytic systems have also been explored. Copper-catalyzed N-vinylation provides an alternative to palladium-based systems. Current time information in Bangalore, IN. Rhodium catalysts have been used for direct C-H functionalization at the C4 position of indoles, suggesting potential applicability to pyrrole systems for achieving unusual regioselectivity. sioc-journal.cn Furthermore, gold catalysts have been used in tandem reactions that can generate substituted pyrroles, including those with the potential for vinyl group incorporation through subsequent steps.

Regioselective Acetylation of Pyrrole Systems

To complete the synthesis of 3-Acetyl-1-ethenylpyrrole, a regioselective method for introducing an acetyl group at the C3 position of the pyrrole ring is required. This is typically achieved via electrophilic acylation.

The Friedel-Crafts acylation is the most common method for introducing an acetyl group onto a pyrrole ring. However, the reaction of unsubstituted pyrrole with acetylating agents (like acetic anhydride or acetyl chloride) and a Lewis acid catalyst typically yields the 2-acetylpyrrole (B92022) as the major product due to the higher electron density at the C2 position. nih.govacs.org

Achieving C3-acetylation therefore requires specific strategies to override this inherent regioselectivity. One successful approach involves the use of a directing or blocking group at the C2 position. For example, the Friedel-Crafts acetylation of pyrroles bearing an electron-withdrawing group, such as a carboxylate (–COOCH3) or a carbonitrile (–CN) at the C2-position, directs the incoming acetyl group primarily to the C4-position. nih.govacs.org Subsequent removal of the C2-directing group (e.g., by hydrolysis and decarboxylation of the resulting carboxylic acid) yields the desired 3-acetylpyrrole (B85711). nih.govacs.org

Another powerful strategy involves the use of a bulky N-substituent that sterically hinders the C2 and C5 positions, thereby favoring acylation at the C3 and C4 positions. The use of a triisopropylsilyl (TIPS) group on the pyrrole nitrogen (1-TIPS-pyrrole) has been shown to direct Friedel-Crafts acylation almost exclusively to the β-position (C3). fiveable.me Subsequent deprotection of the silyl (B83357) group affords the 3-acetylpyrrole. The choice of Lewis acid can also influence regioselectivity; for instance, with 1-(phenylsulfonyl)pyrrole, using AlCl3 as the catalyst favors 3-acylation, whereas BF3·OEt2 favors 2-acylation. fiveable.me

| Strategy | Starting Material | Reagents | Outcome | Reference |

|---|---|---|---|---|

| C2-Blocking Group | Methyl 2-pyrrolecarboxylate | 1. Acetic Anhydride, Lewis Acid 2. Hydrolysis & Decarboxylation | Initial 4-acetylation, then conversion to 3-acetylpyrrole. | nih.govacs.org |

| N-Directing Group | 1-Triisopropylsilyl-pyrrole (1-TIPS-pyrrole) | 1. Acylating Agent, Lewis Acid 2. Deprotection (e.g., TBAF) | Direct acylation at the C3 position. | |

| Lewis Acid Control | 1-(Phenylsulfonyl)pyrrole | Aroyl Chloride, AlCl3 | Predominant substitution at the C3 position. | fiveable.me |

An in-depth examination of the synthetic pathways leading to the specific heterocyclic compound 3-Acetyl-1-ethenylpyrrole reveals a landscape of nuanced chemical strategies. The construction of this molecule, which features both an N-vinyl (ethenyl) group and a C3-acetyl substituent, requires careful consideration of regioselectivity and functional group compatibility. This article focuses exclusively on the synthetic methodologies applicable to this target and its core structural motifs, adhering to a precise framework of discussion.

Computational and Theoretical Studies on 3 Acetyl 1 Ethenylpyrrole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties and behavior of molecules. These methods allow for the detailed investigation of electronic structure and potential energy surfaces, providing insights that complement experimental findings.

Elucidation of Electronic Structure (HOMO-LUMO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For 3-Acetyl-1-ethenylpyrrole, computational studies would typically determine the energies of the HOMO and LUMO. This analysis reveals how the acetyl and ethenyl substituents influence the electron distribution of the pyrrole (B145914) core. The HOMO is expected to be distributed over the electron-rich pyrrole ring and the ethenyl group, while the LUMO is likely to be localized on the electron-withdrawing acetyl group. The precise energy values, however, are dependent on the level of theory and basis set used in the calculation.

Table 1: Frontier Molecular Orbital Energies for 3-Acetyl-1-ethenylpyrrole

| Parameter | Energy (eV) |

| EHOMO | Data not available in search results |

| ELUMO | Data not available in search results |

| HOMO-LUMO Gap (ΔE) | Data not available in search results |

| Note: Specific energy values for 3-Acetyl-1-ethenylpyrrole are not available in the provided search results. The table serves as a template for how such data would be presented. |

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEPS map illustrates regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

In the case of 3-Acetyl-1-ethenylpyrrole, the MEPS would likely show a region of high negative potential around the oxygen atom of the acetyl group, making it a prime site for interaction with electrophiles. The pyrrole nitrogen and the ethenyl group would also exhibit some negative potential. Conversely, the hydrogen atoms and the carbon atom of the carbonyl group would be characterized by positive potential, indicating their susceptibility to nucleophiles.

Global Reactivity Descriptors

Electronegativity and Chemical Potential Determination

Electronegativity (χ), a measure of an atom's or molecule's ability to attract electrons, and chemical potential (μ), the negative of electronegativity, are fundamental reactivity descriptors. They are calculated using the energies of the HOMO and LUMO as follows:

μ = -χ = (EHOMO + ELUMO) / 2

A higher electronegativity indicates a greater ability to attract electrons.

Global Hardness and Softness Analysis

Global hardness (η) and its inverse, global softness (S), are measures of a molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. They are calculated as:

η = (ELUMO - EHOMO) / 2 S = 1 / (2η)

Electrophilicity Index Calculations

The electrophilicity index (ω), introduced by Parr, measures the stabilization in energy when a system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity of a molecule to act as an electrophile. The formula for the electrophilicity index is:

ω = μ² / (2η)

Table 2: Global Reactivity Descriptors for 3-Acetyl-1-ethenylpyrrole

| Descriptor | Symbol | Formula | Value |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Data not available |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Data not available |

| Global Hardness | η | (ELUMO - EHOMO) / 2 | Data not available |

| Global Softness | S | 1 / (2η) | Data not available |

| Electrophilicity Index | ω | μ² / (2η) | Data not available |

| Note: Specific values for the global reactivity descriptors of 3-Acetyl-1-ethenylpyrrole are contingent on the HOMO and LUMO energies, which are not available in the provided search results. This table illustrates the relationships and serves as a template. |

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool for gaining deep, molecular-level understanding of chemical processes. By simulating molecular structures and their energetics, these methods provide insights into reaction mechanisms that can be difficult to obtain through experimental means alone. For 3-Acetyl-1-ethenylpyrrole, computational approaches can elucidate the intricate details of its reactivity and conformational preferences.

Transition State Analysis and Reaction Pathway Elucidation

The study of a chemical reaction's mechanism involves identifying the most energetically favorable path from reactants to products. This path traverses a high-energy point known as the transition state. youtube.com Computational transition state analysis allows for the characterization of these fleeting structures and the calculation of their associated energy barriers (activation energies), which are crucial for predicting reaction rates and outcomes.

A reaction pathway is elucidated by mapping the potential energy surface of the reacting system. Computational models can calculate the energy of various molecular arrangements as the reaction progresses, identifying intermediates and transition states. youtube.com The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming events. youtube.comnih.gov For instance, in electrophilic substitution reactions, which are common for pyrrole rings, computational analysis can predict the regioselectivity by comparing the activation energies for substitution at different positions.

A relevant analogy can be drawn from a computational study on the bromination of 3-acetyl-5-hydroxylindole. wuxiapptec.com In that case, calculations of the energy profiles for bromination at the C4 and C6 positions revealed a significant difference in the activation energies for the final deprotonation step. wuxiapptec.com Steric hindrance from the 3-acetyl group raised the energy of the transition state for C4 bromination by 4.88 kcal/mol compared to C6 bromination, explaining the experimentally observed selectivity for the C6 product. wuxiapptec.com

For 3-Acetyl-1-ethenylpyrrole, similar computational analyses could predict the outcomes of various reactions. For example, in an electrophilic addition to the ethenyl group or an electrophilic substitution on the pyrrole ring, the acetyl group's steric bulk and electron-withdrawing nature would significantly influence the stability of potential transition states, thereby dictating the reaction pathway. Quantum mechanical calculations could model these effects to provide a quantitative understanding of the molecule's reactivity.

| Position of Electrophilic Attack | Relative Transition State Energy (kcal/mol) | Key Influencing Factor | Predicted Outcome |

| Pyrrole C2 | +++ | High steric hindrance from adjacent acetyl and ethenyl groups. | Unfavorable |

| Pyrrole C4 | ++ | Moderate steric hindrance from acetyl group. | Possible, but less favorable |

| Pyrrole C5 | + | Least steric hindrance; electronic effects dominate. | Most likely pathway |

| Ethenyl β-carbon | ++ | Formation of a carbocation stabilized by the pyrrole nitrogen. | Competing pathway |

Conformational Analysis and Energetic Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com These analyses are fundamental to understanding a molecule's structure, stability, and properties, as the relative energies of different conformers determine their population at equilibrium. libretexts.org

For 3-Acetyl-1-ethenylpyrrole, rotations can occur around two key single bonds: the N1-C(ethenyl) bond and the C3-C(acetyl) bond. The relative orientation of the acetyl and ethenyl groups with respect to the pyrrole ring gives rise to several possible conformers. The stability of these conformers is governed by a balance of electronic effects (conjugation) and steric strain. libretexts.org

Rotation of the Acetyl Group: The acetyl group can be oriented with its carbonyl oxygen pointing towards the C2 position (syn) or the C4 position (anti). Planar conformations, where the acetyl group is coplanar with the pyrrole ring, are generally favored due to maximized π-conjugation. However, steric repulsion between the acetyl's methyl group or oxygen and the hydrogen atoms on the pyrrole ring can lead to non-planar, higher-energy conformations. libretexts.org

Rotation of the Ethenyl Group: Similarly, the ethenyl (vinyl) group can rotate relative to the pyrrole ring. A planar conformation would maximize conjugation between the vinyl π-system and the pyrrole ring. Computational studies on the related 1-ethenylpyrrole-2,5-dione (B1605480) suggest a preference for conformations that maximize this conjugation while minimizing steric hindrance.

Table 2: Hypothetical Relative Energies of 3-Acetyl-1-ethenylpyrrole Conformers (Note: This table is illustrative. The energy values are hypothetical, based on general principles of conformational analysis. lumenlearning.comlibretexts.org The most stable conformer is assigned a relative energy of 0.)

| Conformer Description (Acetyl/Ethenyl Orientation) | Key Strain Type(s) | Hypothetical Relative Energy (kcal/mol) |

| anti (acetyl), planar (ethenyl) | Minimal steric strain, maximal conjugation | 0.0 |

| syn (acetyl), planar (ethenyl) | Minor steric strain (C=O vs C2-H) | 0.8 |

| anti (acetyl), perpendicular (ethenyl) | Torsional strain, loss of conjugation | 3.5 |

| syn (acetyl), perpendicular (ethenyl) | Torsional strain, loss of conjugation | 4.2 |

| Eclipsed rotational transition state | Torsional and steric strain | > 5.0 |

Computational Studies on Molecular Interactions (excluding biological)

Beyond intramolecular characteristics, computational modeling is invaluable for studying how a molecule interacts with its environment. These intermolecular interactions are critical in materials science, polymer chemistry, and solvation processes. For 3-Acetyl-1-ethenylpyrrole, computational methods can predict and quantify non-covalent interactions with other molecules.

The molecular structure of 3-Acetyl-1-ethenylpyrrole features several sites capable of engaging in intermolecular interactions:

Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group is a potential hydrogen bond acceptor.

π-System Interactions: The electron-rich pyrrole ring and the ethenyl group can participate in π-π stacking interactions with other aromatic or unsaturated systems.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative oxygen and nitrogen atoms, leading to dipole-dipole interactions.

Computational studies can model these interactions to understand, for example, the self-assembly of 3-Acetyl-1-ethenylpyrrole molecules or their behavior as a monomer in polymerization. researchgate.net In the context of materials science, understanding how these molecules pack in a solid state or interact with a surface is crucial for designing materials with specific properties. For instance, modeling the interaction between monomer units can provide insight into the structure and conductivity of the resulting polymer. researchgate.net

A computational analysis of 3-acetyl-5-hydroxylindole revealed a stabilizing non-covalent interaction between the acetyl group's carbonyl oxygen and a methyl hydrogen on an incoming electrophile, influencing the reaction's transition state structure. wuxiapptec.com This demonstrates how even weak interactions involving an acetyl group can be computationally modeled to explain chemical behavior. wuxiapptec.com Similar analyses for 3-Acetyl-1-ethenylpyrrole could predict its interactions with solvents, catalysts, or other monomers, providing a rational basis for its application in chemical synthesis and materials development.

Advanced Characterization Methodologies in Chemical Research

Spectroscopic Analysis for Structural Confirmation of Intermediates and Products

Spectroscopic methods are fundamental to the structural confirmation of newly synthesized compounds like 3-Acetyl-1-ethenylpyrrole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural picture. While complete experimental spectra for 3-acetyl-1-ethenylpyrrole are not widely published, data from analogous compounds can be used to predict characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole (B145914) ring protons, the acetyl group's methyl protons, and the ethenyl (vinyl) group's protons. Based on analogs, the pyrrole protons would likely appear in the aromatic region (δ 6.4–7.6 ppm). The acetyl methyl protons are anticipated to be a sharp singlet around δ 2.21-2.35 ppm. chemicalbook.comvulcanchem.com The ethenyl protons typically resonate between δ 4.8–6.2 ppm, showing characteristic splitting patterns due to cis, trans, and geminal coupling. vulcanchem.com

¹³C NMR: The carbon NMR spectrum would confirm the presence of all unique carbon atoms. Key signals would include the carbonyl carbon of the acetyl group (~188 ppm), carbons of the pyrrole ring (ranging from ~110 to ~132 ppm), the acetyl methyl carbon, and the two carbons of the ethenyl group. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Acetyl-1-ethenylpyrrole is expected to exhibit strong absorption bands characteristic of its key functional groups. Attenuated Total Reflection (ATR) is a modern IR spectroscopy technique that allows for the rapid analysis of solid or liquid samples.

A strong C=O stretching vibration from the acetyl group is predicted around 1680 cm⁻¹. vulcanchem.com

A C=C stretching vibration from the ethenyl group would likely appear near 1600 cm⁻¹. vulcanchem.com

Bands corresponding to C-H bonds on the pyrrole ring and the ethenyl group, as well as C-N stretching vibrations, would also be present.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. For 3-Acetyl-1-ethenylpyrrole (C₈H₉NO), the molecular weight is 135.16 g/mol . Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 135. nist.gov Fragmentation would likely involve the loss of the acetyl group or parts of the ethenyl substituent.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Acetyl Protons (-CH₃) | ~2.21 - 2.35 | ~25-30 |

| Acetyl Carbonyl (C=O) | - | ~188 |

| Pyrrole Protons (ring CH) | ~6.4 - 7.6 | ~110 - 132 |

| Ethenyl Protons (-CH=CH₂) | ~4.8 - 6.2 | ~100 - 140 |

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Acetyl (C=O) | Stretch | ~1680 |

| Ethenyl (C=C) | Stretch | ~1600 |

| Aromatic/Vinyl C-H | Stretch | ~3000-3100 |

| Pyrrole Ring | C-N Stretch | ~1300-1400 |

In-situ Monitoring Techniques for Reaction Progress

In-situ monitoring techniques allow chemists to track the progress of a reaction in real-time, providing valuable data on reaction kinetics, the formation of intermediates, and the point of reaction completion without altering the reaction mixture.

For the synthesis of pyrrole derivatives, spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, often using an ATR probe, and NMR spectroscopy are powerful tools for in-situ analysis. For example, in a reaction to form 3-Acetyl-1-ethenylpyrrole, one could monitor the disappearance of reactant-specific IR bands and the concurrent appearance of product-specific bands. Specifically, the formation of the strong carbonyl (C=O) band around 1680 cm⁻¹ and the ethenyl C=C band around 1600 cm⁻¹ would indicate the formation of the product. vulcanchem.com This real-time tracking helps in optimizing reaction conditions like temperature and catalyst loading to maximize yield and minimize byproduct formation.

Another advanced technique is laser desorption mass spectrometry (LD-MS), which has been employed to monitor the oligomerization of pyrrole and aldehyde units during the synthesis of meso-substituted porphyrins. rsc.org This method provides a high-resolution view of the reaction mixture's composition over time, allowing researchers to observe the consumption of reactants and the formation of intermediates and the final product. rsc.org Such an approach could be adapted to monitor the N-vinylation of 3-acetylpyrrole (B85711), tracking the mass peaks corresponding to the starting material and the 3-Acetyl-1-ethenylpyrrole product.

Crystallographic Analysis of Synthetic Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. nih.govthepharmajournal.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and build an atomic model of the molecule. wikipedia.orgwiley.com This provides exact information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of 3-Acetyl-1-ethenylpyrrole itself is not documented in the provided search results, crystallographic data for its derivatives and related precursors offer significant structural insights. For instance, the crystal structure of 2-acetylpyrrole (B92022) reveals that the molecule forms centrosymmetric dimers in the solid state through N—H⋯O hydrogen bonds between the pyrrole's amine group and the carbonyl group of an adjacent molecule. researchgate.net Similarly, crystal structures of other derivatives, such as 2-Acetyl-1-tosylpyrrole, have been determined, providing precise data on the geometry of the acetylpyrrole core. nih.gov

This information is crucial for understanding how substituents on the pyrrole ring influence molecular packing and intermolecular forces. For 3-Acetyl-1-ethenylpyrrole, which lacks an N-H bond for hydrogen bonding, the crystal packing would be governed by weaker forces such as van der Waals interactions and dipole-dipole interactions involving the acetyl group.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.193 (4) |

| b (Å) | 5.172 (2) |

| c (Å) | 15.421 (6) |

| β (°) | 90.158 (5) |

| Volume (ų) | 971.8 (6) |

| Z | 4 |

| Key Interaction | Forms centrosymmetric dimers via N—H···O hydrogen bonds |

Applications in Advanced Materials Science and Chemical Engineering

Precursors for Functionalized Polymers

The presence of a vinyl group on the pyrrole (B145914) nitrogen makes 3-Acetyl-1-ethenylpyrrole an ideal monomer for creating functionalized polymers. The acetyl group remains as a pendant functional group on the polymer backbone, available for further modification or to impart specific properties to the final material.

3-Acetyl-1-ethenylpyrrole can serve as a monomer for the synthesis of conducting polypyrroles. Polypyrrole and its derivatives are well-known intrinsic conducting polymers due to their extended π-conjugated systems along the polymer backbone. researchgate.net The polymerization of substituted pyrroles can be achieved through both chemical and electrochemical methods. researchgate.net

In a typical process, the monomer undergoes oxidative polymerization, which can be initiated by chemical oxidants like iron(III) chloride (FeCl₃) or through electrochemical means. researchgate.netnih.gov The resulting polymer, poly(3-acetyl-1-ethenylpyrrole), would possess a conjugated backbone responsible for its electrical conductivity. The conductivity of such polymers can range from 0.03 to over 30 S/cm, depending on the specific substituents and polymerization conditions. researchgate.net The acetyl group in the 3-position can influence the polymer's morphology, solubility, and electronic properties, allowing for fine-tuning of the material for applications in microelectronics, sensors, and electrode materials. researchgate.net

Table 1: Functional Groups of 3-Acetyl-1-ethenylpyrrole and Their Roles in Polymerization

| Functional Group | Position | Role in Polymer Synthesis | Resulting Polymer Property |

|---|---|---|---|

| Ethenyl (Vinyl) Group | 1 | Polymerizable unit for chain growth. | Forms the primary polymer backbone. |

| Acetyl Group | 3 | Pendant functional group; influences electronic properties. | Allows for post-polymerization modification and tuning of conductivity. |

Cross-linked polymers are materials in which polymer chains are interconnected by covalent bonds, forming a three-dimensional network. ipfdd.dersc.org This network structure imparts enhanced mechanical strength, thermal stability, and insolubility compared to their linear counterparts. nih.gov 3-Acetyl-1-ethenylpyrrole is a suitable candidate for creating such networks due to its distinct functional groups.

The polymerization can proceed first through the ethenyl groups to form linear polymer chains. Subsequently, the pendant acetyl groups can be utilized as reactive sites for cross-linking reactions. For example, the acetyl group's carbonyl can react with difunctional or multifunctional cross-linking agents, such as diamines or dihydrazides, to form a stable, cross-linked polymer network. This dual functionality allows for a two-step process to control the network's formation and final properties, such as cross-link density and mechanical toughness. mdpi.comresearchgate.net

Role in Molecular Optical Switches and Related Devices

Molecular optical switches are molecules that can be reversibly converted between two or more stable states by light, with each state having different physical properties, such as color or fluorescence. nih.gov The conjugated system of 3-acetyl-1-ethenylpyrrole makes it a candidate for the design of such photoswitchable materials.

The principle relies on photo-induced isomerization or other photochemical reactions within the molecule's structure. nih.gov The pyrrole ring, in conjunction with the ethenyl and acetyl groups, forms a chromophore whose absorption spectrum can be altered upon irradiation with a specific wavelength of light. This change in optical properties could be harnessed for applications in data storage, optical filtering, and smart windows. The acetyl group can be further modified to attach the molecule to other systems or to tune its photochromic behavior.

Design of Photo- and Electroconducting Materials

Materials that exhibit changes in electrical conductivity upon exposure to light (photoconductivity) or that can be made conductive through doping (electroconductivity) are crucial for optoelectronic devices. Polymers derived from 3-acetyl-1-ethenylpyrrole are inherently electroconducting due to their polypyrrole backbone. researchgate.net

The extended π-conjugation in poly(3-acetyl-1-ethenylpyrrole) also makes it a candidate for photoconducting applications. When the material absorbs photons of sufficient energy, electrons are promoted to higher energy levels, creating mobile charge carriers (electrons and holes) and thereby increasing the material's conductivity. The efficiency of this process can be tailored by modifying the polymer structure. The presence of the acetyl group offers a route to control the electronic bandgap and charge transport properties of the resulting polymer, making it a versatile platform for designing materials for photodetectors, solar cells, and light-emitting diodes.

Building Blocks for Conjugated and Fused Heterocyclic Systems

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. msu.eduuou.ac.in Fused heterocyclic systems, where two or more rings share an edge, are of significant interest in medicinal chemistry and materials science. uomustansiriyah.edu.iquomus.edu.iq 3-Acetyl-1-ethenylpyrrole serves as an excellent building block for synthesizing more complex conjugated and fused heterocyclic structures.

The acetyl group acts as a key reactive handle. It can undergo a variety of condensation and cyclization reactions. For instance, it can react with hydrazines to form pyrazole (B372694) rings fused or linked to the pyrrole core, or with active methylene (B1212753) compounds to construct pyridine (B92270) or pyran systems. d-nb.info This versatility allows chemists to build elaborate molecular architectures with specific electronic and steric properties, which are useful in the development of dyes, pharmaceuticals, and organic semiconductors. researchgate.net

Development of Multidentate Ligands in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. wikipedia.org Ligands that can bind to a metal through two or more donor atoms are called polydentate or multidentate ligands. savemyexams.com These ligands often form more stable complexes with metal ions than monodentate ligands, an effect known as the chelate effect. libretexts.org

3-Acetyl-1-ethenylpyrrole possesses at least two potential donor atoms: the nitrogen atom of the pyrrole ring and the carbonyl oxygen atom of the acetyl group. This structure allows it to act as a bidentate ligand, binding to a metal center to form a stable five- or six-membered chelate ring. libretexts.orgutexas.edu The ability to form such stable complexes makes this molecule a valuable component in the design of catalysts, metal-organic frameworks (MOFs), and analytical reagents for metal ion detection.

Table 2: Summary of Applications for 3-Acetyl-1-ethenylpyrrole

| Application Area | Key Molecular Feature(s) | Potential Use |

|---|---|---|

| Conducting Polymers | Ethenyl group, Pyrrole ring | Electrodes, Sensors, Antistatic coatings |

| Cross-linked Networks | Ethenyl and Acetyl groups | High-strength composites, Thermosets |

| Molecular Switches | Conjugated π-system | Optical data storage, Smart materials |

| Photo- and Electroconducting Materials | Conjugated polypyrrole backbone | Photodetectors, Solar cells, LEDs |

| Fused Heterocycles | Reactive Acetyl group | Dyes, Pharmaceuticals, Organic semiconductors |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Catalytic Systems

The efficient and selective synthesis of 3-Acetyl-1-ethenylpyrrole is a crucial first step towards its widespread application. While traditional methods for the N-vinylation of pyrroles exist, future research will likely focus on the development of more sustainable and atom-economical catalytic systems.

Recent advancements in catalysis offer promising avenues. For instance, palladium-catalyzed stereospecific N-vinylation of azaheterocycles with vinyl triflates has been demonstrated as a viable method for creating N-vinyl pyrroles. nih.gov This approach could be adapted for the synthesis of 3-Acetyl-1-ethenylpyrrole, potentially offering high yields and stereocontrol. Similarly, copper-catalyzed N-vinylation presents another efficient route. A notable development is the use of a CuF₂/DMAP catalytic system for the vinylsilane-promoted N-vinylation of amides and azoles at room temperature, which circumvents the need for an external fluoride (B91410) source. organic-chemistry.org The application of such a system to 3-acetylpyrrole (B85711) could provide a more environmentally benign synthetic pathway.

Future investigations should focus on optimizing these catalytic systems to tolerate the acetyl functionality and to achieve high regioselectivity. The development of catalysts based on earth-abundant and non-toxic metals is also a key area of interest. Furthermore, exploring flow chemistry and other process intensification technologies could enable the scalable and continuous production of 3-Acetyl-1-ethenylpyrrole.

| Catalytic System | Vinyl Source | Key Advantages | Potential for 3-Acetyl-1-ethenylpyrrole Synthesis |

| Palladium/XPhos | Vinyl triflates | High stereospecificity, applicable to non-nucleophilic azaheterocycles. nih.gov | Potentially high yields and stereocontrol. |

| Copper/DMAP | Vinylsilanes | Room temperature reaction, fluoride-free. organic-chemistry.org | Environmentally friendly and milder reaction conditions. |

| Copper-catalyzed | Vinyl halides | Regioselective for highly substituted pyrroles. mit.edu | Potentially good control over the final product structure. |

Investigation of Undiscovered Reactivity Profiles for Material Innovation

The dual functionality of 3-Acetyl-1-ethenylpyrrole, with its polymerizable vinyl group and reactive acetyl group, opens up a vast landscape of unexplored chemical transformations that could lead to novel materials.

The ethenyl group is a prime candidate for various cycloaddition reactions, a powerful tool for constructing complex cyclic molecules. libretexts.org For instance, [4π + 2π] cycloaddition reactions with vinylpyrroles have been shown to produce dihydroindoles, which can be further functionalized. acs.org Investigating the participation of 3-Acetyl-1-ethenylpyrrole in such reactions could lead to the synthesis of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. Furthermore, photochemical [2+2] cycloadditions could be employed to create strained four-membered rings, offering access to unique molecular architectures. libretexts.org

The acetyl group provides a handle for a wide range of post-synthetic modifications. It can undergo condensation reactions, be reduced to an alcohol, or serve as a site for the introduction of other functional groups. This versatility allows for the fine-tuning of the properties of monomers or polymers derived from 3-Acetyl-1-ethenylpyrrole.

| Reaction Type | Reacting Partner | Potential Product Class | Significance for Material Innovation |

| [4π + 2π] Cycloaddition | Dienophiles | Dihydroindoles and related heterocycles acs.org | Access to novel and complex molecular frameworks. |

| [3+2] Cycloaddition | Dipoles | Functionalized five-membered rings pku.edu.cn | Synthesis of diverse heterocyclic compounds. |

| Photochemical [2+2] Cycloaddition | Alkenes | Cyclobutane derivatives libretexts.org | Creation of strained and unique molecular structures. |

| Post-polymerization modification | Various reagents | Functionalized polypyrroles | Tailoring of material properties for specific applications. |

Advanced Materials Integration and Performance Optimization in Non-Biological Contexts

The polymerization of 3-Acetyl-1-ethenylpyrrole is expected to yield a new class of functionalized polypyrroles with tailored properties. Polypyrrole itself is a well-known conducting polymer with applications in various fields. mdpi.com The presence of the acetyl group in the monomer unit allows for the systematic modification of the polymer's electronic, optical, and mechanical properties.

The functionalization of polypyrroles is a key strategy to enhance their performance and expand their applications. mdpi.com For instance, the introduction of amine functionalities can improve cell adhesion in biomedical applications. nih.gov In a non-biological context, the acetyl group can be used to attach other functional moieties, such as chromophores, catalysts, or complexing agents for metal ions. This could lead to the development of materials for sensors, catalytic substrates, and energy storage devices.

Research in this area should focus on controlling the polymerization process to obtain polymers with well-defined structures and molecular weights. The investigation of copolymers of 3-Acetyl-1-ethenylpyrrole with other vinyl monomers could also lead to materials with a wide range of tunable properties. The impact of the acetyl group on the polymer's morphology, conductivity, and stability will be a critical area of study.

Interdisciplinary Research with Physics and Engineering for Device Applications

The unique electronic properties of polypyrrole and its derivatives make them attractive candidates for a variety of electronic and optoelectronic devices. The integration of 3-Acetyl-1-ethenylpyrrole-based materials into such devices will require a collaborative effort between chemists, physicists, and engineers.

In the field of chemical sensors, the functionalization of conducting polymers is a key strategy to enhance selectivity and sensitivity. mdpi.com The acetyl group in poly(3-Acetyl-1-ethenylpyrrole) could serve as a recognition site for specific analytes, either directly or after further chemical modification. The change in the polymer's conductivity upon analyte binding could be used as the sensing signal.

In energy storage, functionalized polypyrroles have been investigated as electrode materials for batteries and supercapacitors. The functionalization of boron nitride nanosheets with polypyrrole has been shown to improve the anodic performance of lithium-ion batteries. frontiersin.org The specific properties of poly(3-Acetyl-1-ethenylpyrrole) could offer advantages in terms of charge storage capacity, cycling stability, and rate capability.

Future research should explore the fabrication of thin films and nanocomposites of these novel materials and characterize their performance in prototype devices. This will involve a deep understanding of the structure-property relationships at the molecular level and the optimization of device architecture and fabrication processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.